Cas no 1208076-76-9 (4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride)

4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride
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- MDL: MFCD12026182
- インチ: 1S/C7H5BrCl2O2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3
- InChIKey: CQIZRHKFBDNPJP-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)=C(C)C=C(Br)C=C1Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Oakwood | 037968-5g |
4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride |
1208076-76-9 | 5g |
$1243.00 | 2023-09-16 |
4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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6. Back matter
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
4-Bromo-2-chloro-6-methylbenzenesulfonyl chlorideに関する追加情報
Introduction to 4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride (CAS No. 1208076-76-9)
4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride (CAS No. 1208076-76-9) is a versatile organic compound that has gained significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a bromine atom, a chlorine atom, and a methyl group attached to a benzene ring, along with a sulfonyl chloride functional group. The combination of these substituents imparts distinct chemical properties that make it an essential reagent in various synthetic pathways.
The molecular formula of 4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride is C8H6BrClO3S, and its molecular weight is approximately 280.55 g/mol. The compound is a white to off-white solid at room temperature and is highly reactive due to the presence of the sulfonyl chloride group. This functional group can readily undergo nucleophilic substitution reactions, making it an excellent electrophile in synthetic chemistry.
In the realm of pharmaceutical research, 4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride has been explored for its potential applications in drug discovery and development. Recent studies have highlighted its utility as an intermediate in the synthesis of novel bioactive molecules. For instance, researchers at the University of California, San Francisco, have utilized this compound to develop new inhibitors targeting specific enzymes involved in cancer pathways. The bromine and chlorine substituents provide valuable handles for further functionalization, allowing for the creation of a diverse array of derivatives with tailored biological activities.
The synthetic versatility of 4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride extends beyond pharmaceutical applications. In materials science, this compound has been employed in the synthesis of advanced polymers and coatings. The sulfonyl chloride group can be used to introduce sulfonate functionalities into polymer chains, which can enhance the material's hydrophilicity and mechanical properties. A recent study published in the Journal of Polymer Science demonstrated the use of this compound to create biodegradable polymers with improved environmental sustainability.
In addition to its synthetic applications, 4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride has also been studied for its potential as a probe molecule in analytical chemistry. Its unique electronic properties make it suitable for use in various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). Researchers at the National Institute of Standards and Technology (NIST) have utilized this compound to develop new methods for the quantitative analysis of complex mixtures, enhancing the accuracy and reliability of analytical results.
The safety and handling of 4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride are important considerations for laboratory personnel. As with many sulfonyl chlorides, this compound is highly reactive and can release toxic fumes when exposed to moisture or heat. Proper personal protective equipment (PPE) should be worn when handling this compound, and it should be stored in a cool, dry place away from incompatible materials. Additionally, appropriate waste disposal procedures should be followed to ensure environmental safety.
In conclusion, 4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride (CAS No. 1208076-76-9) is a multifaceted compound with a wide range of applications in chemical synthesis, pharmaceutical research, materials science, and analytical chemistry. Its unique molecular structure and reactivity profile make it an invaluable reagent for researchers across various disciplines. As ongoing research continues to uncover new uses for this compound, it is likely to remain a key player in advancing scientific knowledge and technological innovation.
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